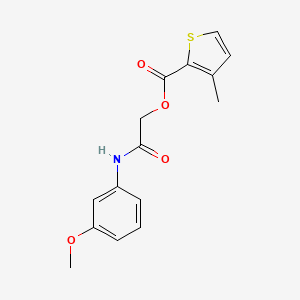

2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Descripción

2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a carboxylate ester at the 2-position. The ester moiety is further linked to a 3-methoxyphenyl group via an amide bond. This structure combines electron-rich aromatic systems (thiophene and methoxyphenyl) with polar functional groups (ester and amide), making it a candidate for pharmaceutical or agrochemical applications.

Propiedades

IUPAC Name |

[2-(3-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-6-7-21-14(10)15(18)20-9-13(17)16-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPMTIBWOTHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322861 | |

| Record name | [2-(3-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380567-25-9 | |

| Record name | [2-(3-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several steps. One common method includes the reaction of 3-methoxyaniline with ethyl 3-methylthiophene-2-carboxylate under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that compounds containing thiophene moieties can inhibit cancer cell proliferation. The specific structural features of 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate may enhance its efficacy against certain cancer types.

- Antimicrobial Activity : Some derivatives of thiophene have shown promise as antimicrobial agents. The methoxyphenyl group may contribute to enhanced interaction with microbial cell membranes.

Applications in Medicinal Chemistry

-

Drug Development :

- The compound's structure suggests potential as a lead compound in the development of new pharmaceuticals targeting various diseases, particularly cancers and infections.

- Structure-activity relationship (SAR) studies can be conducted to optimize its potency and selectivity.

-

Biological Assays :

- It can be utilized in biological assays to evaluate its effects on specific cellular pathways or as a probe to study the mechanisms of action of related compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiophene derivatives, including variations of 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research.

Case Study 2: Antimicrobial Testing

In another study, researchers evaluated the antimicrobial activity of several thiophene-based compounds. The results demonstrated that derivatives similar to 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Key Observations :

- The target compound’s synthesis likely parallels , utilizing boronic acids and carbonyl derivatives. However, the lower yield (18% for 6f) highlights challenges in optimizing multicomponent reactions .

- Alternative routes like the Gewald reaction () offer higher yields for aminothiophenes but lack the amide functionality .

Physicochemical and Spectral Properties

Table 3: Comparative Physical and Spectral Data

Key Observations :

- The absence of melting point data for the target compound complicates purity assessment, though analogs (e.g., ) suggest high thermal stability (>200°C) for similar structures .

- IR and NMR profiles align with functional groups: methoxy (~3.8 ppm in ¹H NMR) and amide C=O (~1680 cm⁻¹ in IR) are consistent across analogs .

Actividad Biológica

The compound 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a member of the thiophene family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C15H15NO4S

- Molecular Weight: 305.34 g/mol

- CAS Number: 380567-25-9

The biological activity of 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the methoxyphenyl and thiophene moieties contributes to its pharmacological properties, including:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties: Preliminary studies indicate that it may exhibit antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

Several in vitro studies have demonstrated the biological efficacy of this compound:

- Cell Viability Assays: Research conducted on various cancer cell lines revealed that the compound inhibits cell proliferation in a dose-dependent manner. For instance, a study showed a significant reduction in viability in MCF-7 breast cancer cells after treatment with varying concentrations of the compound over 24 hours.

- Apoptosis Induction: Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V/PI staining.

- Inflammatory Cytokine Modulation: In vitro experiments using macrophage cell lines demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon stimulation with LPS.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various thiophene derivatives, including 2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate. Results indicated that this compound exhibited IC50 values below 20 µM against several cancer cell lines, suggesting significant anticancer potential.

Case Study 2: Antimicrobial Efficacy

In a separate study examining antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating moderate antimicrobial activity.

Table 1: Biological Activity Summary

Table 2: In Vitro Study Results

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | <20 | Cell proliferation inhibition |

| HeLa | <25 | Apoptosis induction |

| RAW264.7 | 32 | Cytokine modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.